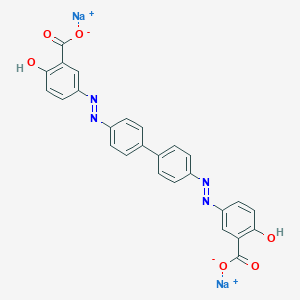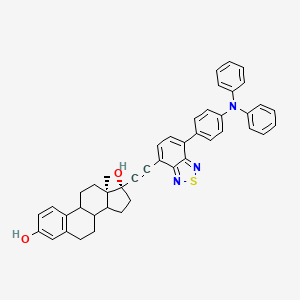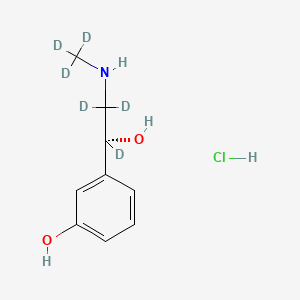
Phenylephrine-d6 (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenylephrine-d6 (hydrochloride) is a deuterium-labeled analog of phenylephrine (hydrochloride). Phenylephrine is a selective alpha-1 adrenergic receptor agonist commonly used as a decongestant, mydriatic agent, and vasopressor. The deuterium labeling in Phenylephrine-d6 (hydrochloride) makes it valuable in pharmacokinetic studies and metabolic research due to its stability and traceability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Phenylephrine-d6 (hydrochloride) typically involves the deuteration of phenylephrine. One common method is the catalytic hydrogenation of phenylephrine in the presence of deuterium gas. This process replaces the hydrogen atoms in the phenylephrine molecule with deuterium atoms, resulting in Phenylephrine-d6. The reaction is usually carried out under controlled temperature and pressure conditions to ensure complete deuteration.
Industrial Production Methods: Industrial production of Phenylephrine-d6 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and deuterium gas to achieve efficient deuteration. The final product is purified using chromatographic techniques to ensure high purity and quality.
Analyse Des Réactions Chimiques
Types of Reactions: Phenylephrine-d6 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Phenylephrine-d6 can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: Phenylephrine-d6 can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or amines are used in substitution reactions.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted phenylephrine-d6 derivatives.
Applications De Recherche Scientifique
Phenylephrine-d6 (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its deuterium labeling.
Biology: Employed in metabolic studies to trace the metabolic pathways and understand the biotransformation of phenylephrine.
Medicine: Utilized in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) of phenylephrine.
Industry: Applied in the development of new pharmaceuticals and in quality control processes to ensure the consistency and stability of phenylephrine formulations.
Mécanisme D'action
Phenylephrine-d6 (hydrochloride) exerts its effects by selectively binding to alpha-1 adrenergic receptors. This binding leads to the activation of the receptor, causing vasoconstriction and an increase in blood pressure. The molecular targets include the alpha-1 adrenergic receptors located on vascular smooth muscle cells. The activation of these receptors triggers a cascade of intracellular events, including the release of calcium ions, which ultimately results in muscle contraction and vasoconstriction.
Comparaison Avec Des Composés Similaires
Phenylephrine-d6 (hydrochloride) is unique due to its deuterium labeling, which provides enhanced stability and traceability in research applications. Similar compounds include:
Phenylephrine (hydrochloride): The non-deuterated form, commonly used as a decongestant and vasopressor.
Ephedrine (hydrochloride): Another alpha-adrenergic agonist with similar vasoconstrictive properties but different pharmacokinetic profiles.
Pseudoephedrine (hydrochloride): A stereoisomer of ephedrine, used as a decongestant with a different mechanism of action.
Phenylephrine-d6 (hydrochloride) stands out due to its application in detailed pharmacokinetic and metabolic studies, providing insights that are not possible with non-deuterated analogs.
Propriétés
Formule moléculaire |
C9H14ClNO2 |
|---|---|
Poids moléculaire |
209.70 g/mol |
Nom IUPAC |
3-[(1R)-1,2,2-trideuterio-1-hydroxy-2-(trideuteriomethylamino)ethyl]phenol;hydrochloride |
InChI |
InChI=1S/C9H13NO2.ClH/c1-10-6-9(12)7-3-2-4-8(11)5-7;/h2-5,9-12H,6H2,1H3;1H/t9-;/m0./s1/i1D3,6D2,9D; |
Clé InChI |
OCYSGIYOVXAGKQ-XJPLMRANSA-N |
SMILES isomérique |
[2H][C@@](C1=CC(=CC=C1)O)(C([2H])([2H])NC([2H])([2H])[2H])O.Cl |
SMILES canonique |
CNCC(C1=CC(=CC=C1)O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



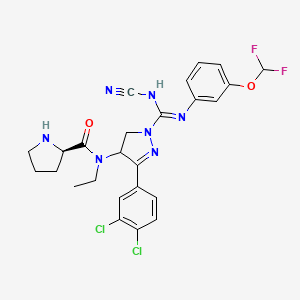
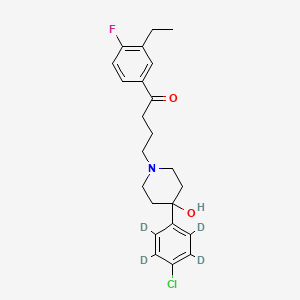


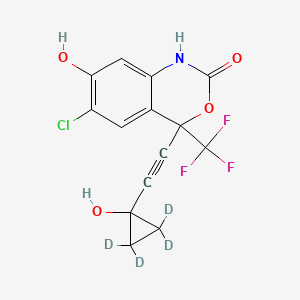
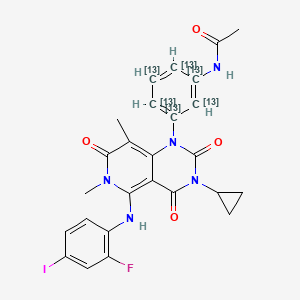
![N-[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-2-oxo-3-propan-2-ylbenzimidazole-1-carboxamide;chloride](/img/structure/B12423279.png)
![[pTyr5] EGFR (988-993) (TFA)](/img/structure/B12423284.png)

![(3S)-3-(4-aminobutyl)-1-[[4-fluoro-2-(3-methylimidazol-4-yl)phenyl]methyl]-4-hydroxy-4-oxo-1,4lambda5-azaphosphinane-3-carboxylic acid](/img/structure/B12423304.png)
